molecular formula C11H11NO2 B8469645 2-(7-Isoquinolinyloxy)Ethanol

2-(7-Isoquinolinyloxy)Ethanol

Cat. No. B8469645
M. Wt: 189.21 g/mol
InChI Key: IIKSLMTZLGHLPV-UHFFFAOYSA-N
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Patent
US07247633B2

Procedure details

A mixture of 7-hydroxyisoquinoline (1.15 g, 7.9 mmol), ethylene carbonate (0.98 g, 11.1 mmol), powdered K2CO3 (0.65 g, 4.7 mmol) in dry DMF (20 mL) was stirred at 145° C. for two hours. The reaction was quenched with MeOH (1 mL), filtered and the solvent was removed under reduced pressure. The residue was taken up between alkaline water (K2CO3) and CHCl3. Concentration of the dried (MgSO4) organic phase afforded 1.4 g (94%) of the title compound as a yellow oil that solidified upon standing. Purity 91% (HPLC). Fragmenting mass analysis supports the stated structure.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][CH:3]=1.C1(=O)O[CH2:15][CH2:14][O:13]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([O:1][CH2:15][CH2:14][OH:13])[CH:11]=2)[CH:6]=[CH:7][N:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
OC1=CC=C2C=CN=CC2=C1
Name
Quantity
0.98 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0.65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
was stirred at 145° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with MeOH (1 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Concentration of the dried (MgSO4) organic phase

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=NC=CC2=CC=C(C=C12)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.